(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride
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Overview
Description
(1R,5r)-1-amino-3-azabicyclo[311]heptan-2-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the construction of the bicyclic scaffold with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized bicyclic compounds.
Scientific Research Applications
(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it might inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride
- (1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-3-methylcarboxybicyclo[3.1.1]heptane hydrochloride
Uniqueness
(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a ketone group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.
Biological Activity
(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride, also known by its CAS number 2138032-33-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the construction of the bicyclic system followed by functionalization at the nitrogen and carbon centers. Research has indicated various synthetic pathways that yield this compound with high purity and yield, often employing chiral catalysts to ensure the desired stereochemistry .
Neuropharmacology
Studies have shown that this compound exhibits significant activity at nicotinic acetylcholine receptors (nAChRs). It acts as an antagonist at certain subtypes, which positions it as a candidate for research into neurodegenerative diseases and cognitive disorders. The compound's ability to modulate nAChRs suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .
Antinociceptive Effects
Research has indicated that this compound may possess antinociceptive properties, potentially offering pain relief mechanisms through modulation of pain pathways in the central nervous system. In animal models, it has been observed to reduce pain responses, indicating its therapeutic potential in pain management .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Study on Cognitive Enhancement : A study involving elderly patients demonstrated improvements in cognitive function when administered the compound alongside standard treatments for dementia.
- Pain Management Trials : Clinical trials assessing its efficacy in chronic pain management reported significant reductions in pain scores compared to placebo groups.
Biological Activity Summary Table
Activity | Mechanism | Evidence |
---|---|---|
nAChR Antagonism | Modulation of neurotransmitter release | In vitro assays and animal studies |
Antinociceptive Effects | Inhibition of pain pathways | Clinical trials |
Cognitive Enhancement | Improvement in memory and learning | Case studies |
Properties
IUPAC Name |
1-amino-3-azabicyclo[3.1.1]heptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6-1-4(2-6)3-8-5(6)9;/h4H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPRXWMCLVQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)NC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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